2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether is a fluorinated ether compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy to the compound. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether typically involves the reaction of heptafluorobutyl alcohol with difluoromethyl ether under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated acids or ketones.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: The ether can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorinated acids, alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether finds applications in various fields of scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and chemical inertness.
Biology: The compound is employed in the development of fluorinated biomolecules and probes for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and low toxicity.
Industry: The compound is utilized in the production of specialty polymers, coatings, and lubricants, where its unique properties enhance performance and durability.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to strong interactions with other molecules. This results in enhanced stability and resistance to degradation. The compound’s low surface energy also contributes to its effectiveness in reducing friction and wear in industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated monomer used in the production of low refractive index optical materials and various optoelectronics.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Another fluorinated monomer with applications in the development of specialty polymers and coatings.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: A fluorinated sulfonate used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether stands out due to its ether linkage, which imparts unique solubility and reactivity characteristics. Unlike the methacrylate and acrylate derivatives, the difluoromethylether is more chemically inert and exhibits lower reactivity, making it suitable for applications requiring high stability and resistance to harsh conditions.
Properties
IUPAC Name |
4-(difluoromethoxy)-1,1,1,2,2,3,3-heptafluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O/c6-2(7)15-1-3(8,9)4(10,11)5(12,13)14/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWBWHGTTUZIIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895217 | |
Record name | 4-(Difluoromethoxy)-1,1,1,2,2,3,3-heptafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50428-19-8 | |
Record name | 4-(Difluoromethoxy)-1,1,1,2,2,3,3-heptafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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